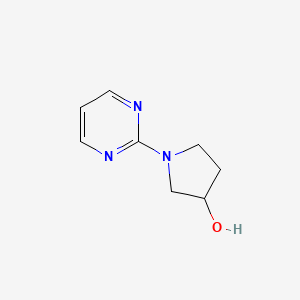

1-嘧啶-2-基-吡咯烷-3-醇

描述

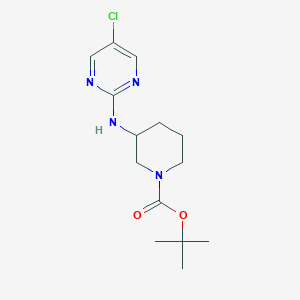

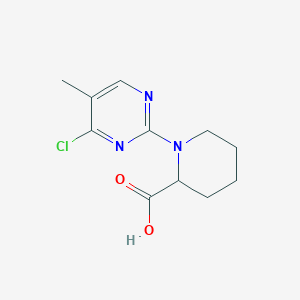

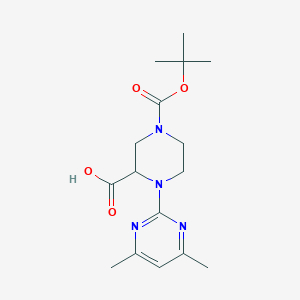

“1-Pyrimidin-2-yl-pyrrolidin-3-ol” is a chemical compound that is part of the pyrrolidine and pyrimidine families . Pyrrolidine is a five-membered ring with nitrogen as one of the members, and pyrimidine is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study reported the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of “1-Pyrimidin-2-yl-pyrrolidin-3-ol” involves a pyrrolidine ring attached to a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The pyrrolidine ring in “1-Pyrimidin-2-yl-pyrrolidin-3-ol” can undergo various chemical reactions. For instance, it can be synthesized from different cyclic or acyclic precursors or functionalized if the pyrrolidine ring is preformed . The pyrrolidine ring can also undergo C–C bond cleavage promoted by I2 and TBHP .科学研究应用

合成类似物和衍生物

1-嘧啶-2-基-吡咯烷-3-醇及其衍生物已被广泛研究用于合成各种类似物。例如,包含膦酸甲氧基的嘧啶和嘌呤的吡咯烷-1-基衍生物已被制备为 2',3'-双脱氧核苷酸的类似物,可用于研究核酸和潜在治疗剂 (Harnden, Jarvest, & Parratt, 1992)。

药物发现和药代动力学

在药物发现领域,已使用吡咯烷-3-基-嘧啶衍生物合成了 PF-04447943 等化合物,这是一种 PDE9A 抑制剂。此类化合物已显示出治疗认知障碍的潜力,并正在进入临床试验 (Verhoest et al., 2012)。此外,已研究了二肽基肽酶 IV 抑制剂 PF-00734200 等化合物的代谢、排泄和药代动力学,其中涉及吡咯烷-1-基嘧啶衍生物 (Sharma et al., 2012)。

农业应用

吡咯烷-1-基-嘧啶的一些衍生物,例如由 Pivazyan 等人合成的那些,已被发现具有促进植物生长的作用,表明在农业中具有潜在应用 (Pivazyan et al., 2019)。

DNA 研究

由嘧啶-2-基-吡咯烷衍生物合成的化合物也已用于 DNA 研究。例如,已合成取代的吡咯并[2,3-d]嘧啶-2(7H)-酮核苷类似物,用于选择性结合 DNA 三螺旋结构,表明它们在基因研究和治疗中的潜力 (Ranasinghe et al., 2005)。

化学合成和催化

吡咯烷-1-基-嘧啶衍生物已用于各种化学合成过程中。例如,已经探索了通过与(杂)芳香族 C 亲核试剂的反应合成 2-(吡咯烷-1-基)嘧啶,显示出在化学合成和催化中的潜在应用 (Smolobochkin et al., 2019)。

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as 1-pyrimidin-2-yl-pyrrolidin-3-ol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that pyrrolidine derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The structure of pyrrolidine derivatives can be optimized to modify their pharmacokinetic profile .

Result of Action

Compounds with a pyrrolidine ring have been associated with a wide range of pharmacological activities .

Action Environment

The biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .

未来方向

The future directions in the research of “1-Pyrimidin-2-yl-pyrrolidin-3-ol” and similar compounds could involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . Another direction could be the synthesis of novel heterocyclic compounds with potential biological activities .

生化分析

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the biosynthesis of collagen.

Cellular Effects

The cellular effects of 1-Pyrimidin-2-yl-pyrrolidin-3-ol are not well-documented. Pyrimidine derivatives are known to influence cell function in various ways. For example, some pyrimidine derivatives have been found to exhibit anti-fibrotic activities, effectively inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrimidine derivatives can vary with different dosages .

Metabolic Pathways

It is known that pyrimidine derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that pyrimidine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that pyrimidine derivatives can be directed to specific compartments or organelles .

属性

IUPAC Name |

1-pyrimidin-2-ylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWYWIHTCUNNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302915 | |

| Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261229-76-8 | |

| Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

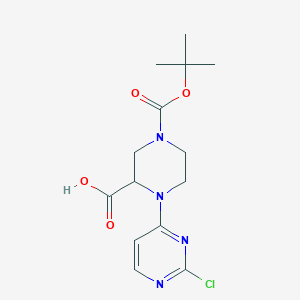

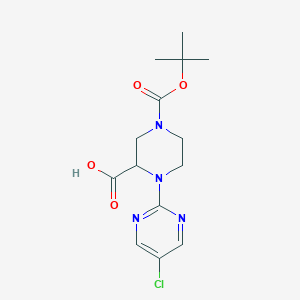

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3227386.png)

![tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate](/img/structure/B3227392.png)

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B3227402.png)

![(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate](/img/structure/B3227409.png)

![[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3227443.png)

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol](/img/structure/B3227459.png)